2-Methoxybutyl Acetate

概要

説明

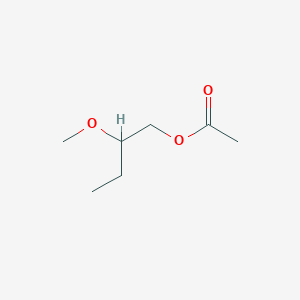

2-Methoxybutyl acetate is an organic compound with the molecular formula C7H14O3. It is a colorless to light yellow liquid with a characteristic odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.

準備方法

2-Methoxybutyl acetate can be synthesized through the esterification of 2-methoxybutanol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the desired ester.

In industrial production, the process may involve continuous esterification in a reactor, followed by purification steps such as distillation to obtain high-purity this compound.

化学反応の分析

2-Methoxybutyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 2-methoxybutanol and acetic acid.

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products, such as aldehydes or carboxylic acids.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2-Methoxybutyl acetate has several scientific research applications, including:

Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a wide range of compounds.

Biology: In biological research, it is used as a solvent for the extraction and purification of biomolecules.

Medicine: It is employed in pharmaceutical formulations as a solvent for active ingredients.

Industry: It is used in the production of coatings, inks, and adhesives due to its excellent solvency properties and low volatility.

作用機序

The mechanism of action of 2-methoxybutyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or processes. The pathways involved depend on the specific application and the nature of the compounds being dissolved.

類似化合物との比較

2-Methoxybutyl acetate can be compared with other similar compounds such as:

Butyl acetate: Similar in structure but lacks the methoxy group, resulting in different solvency properties.

Ethyl acetate: A smaller ester with different volatility and solvency characteristics.

Propylene glycol monomethyl ether acetate: Another solvent with similar applications but different chemical properties.

The uniqueness of this compound lies in its specific balance of solvency, volatility, and chemical reactivity, making it suitable for a wide range of applications.

生物活性

2-Methoxybutyl acetate, also known as 3-methoxybutyl acetate (CAS Number: 4435-53-4), is an organic compound used widely in industrial applications, particularly as a solvent in coatings and adhesives. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article reviews the available literature on the biological activity of this compound, including its toxicological profile, environmental impact, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.19 g/mol |

| Boiling Point | 172 °C |

| Flash Point | 62 °C |

| Specific Gravity | 0.96 |

| Solubility in Water | 4600 mg/L at 20 °C |

Acute Toxicity

Studies have indicated that this compound exhibits low acute toxicity. The oral LD50 in rats is reported to be greater than 2000 mg/kg, suggesting it is relatively non-toxic when ingested . However, inhalation exposure can lead to respiratory irritation and other systemic effects.

Reproductive and Developmental Toxicity

A significant study conducted by the European Chemicals Agency (ECHA) evaluated the reproductive toxicity of 3-methoxybutyl acetate through an OECD 414 embryotoxicity study. In this study, pregnant Wistar rats were administered daily doses from day 7 to day 16 of gestation, revealing no significant adverse effects on fetal development at tested doses . This suggests that while the compound may pose some risks, it does not exhibit strong embryotoxic properties under these conditions.

Environmental Impact

This compound has been assessed for its environmental persistence and bioaccumulation potential. It is classified as a volatile organic compound (VOC) and can contribute to air pollution when released into the atmosphere. The compound has a moderate potential for bioaccumulation in aquatic organisms, necessitating careful monitoring of its environmental concentrations .

Case Study 1: Occupational Exposure

A case study involving workers exposed to high concentrations of solvents, including this compound, highlighted respiratory and skin irritation as common symptoms. Long-term exposure was associated with chronic respiratory issues and dermatitis among workers in manufacturing settings . This underscores the importance of implementing safety measures in occupational environments.

Case Study 2: Environmental Monitoring

In a study assessing the environmental impact of various chemicals in industrial areas, this compound was detected in water samples collected near manufacturing sites. The concentrations were found to exceed safe limits for aquatic life, prompting recommendations for stricter regulations on industrial discharges .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to understand better how modifications affect biological activity. For instance, studies have shown that variations in alkoxy side chains can significantly influence the potency and toxicity profiles of related esters . Such findings are critical for developing safer alternatives or derivatives that maintain efficacy while reducing harmful effects.

特性

IUPAC Name |

2-methoxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(9-3)5-10-6(2)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUWDFWEMWMTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566680 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173168-18-7 | |

| Record name | 2-Methoxybutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。